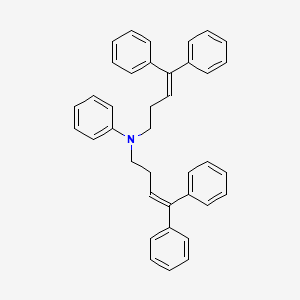
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline moiety substituted with two 4,4-diphenylbut-3-en-1-yl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline typically involves the reaction of aniline with 4,4-diphenylbut-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Purification is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline involves its ability to interact with biological molecules and induce self-assembly into nanoparticles. These nanoparticles can encapsulate therapeutic agents and deliver them to target cells. The molecular targets and pathways involved include interactions with cell membranes and intracellular uptake mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(4-aminophenyl)benzene-1,4-diamine
- 1,4-Diphenylbut-3-en-2-one
- N-(1,1-diphenylbut-3-en-1-yl)aniline
Uniqueness
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline stands out due to its unique ability to form self-assembled nanoparticles, which is not commonly observed in similar compounds. This property makes it particularly valuable in the development of drug delivery systems and advanced materials .
Properties
CAS No. |
501077-98-1 |
|---|---|
Molecular Formula |
C38H35N |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H35N/c1-6-18-32(19-7-1)37(33-20-8-2-9-21-33)28-16-30-39(36-26-14-5-15-27-36)31-17-29-38(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-15,18-29H,16-17,30-31H2 |
InChI Key |
OMVREFOZCNUJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
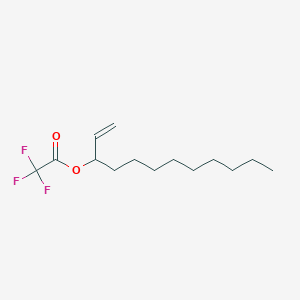
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
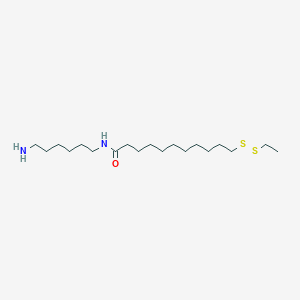
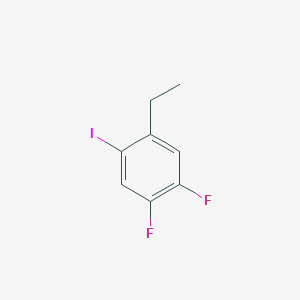

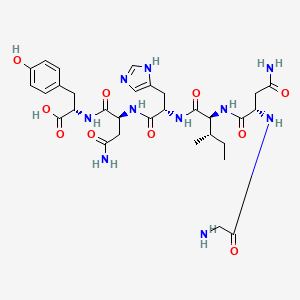
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
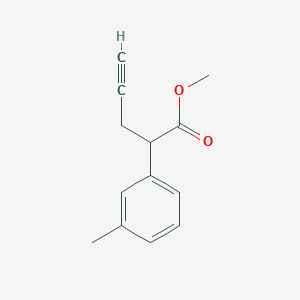

![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
